2-bromo-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
2-Bromo-N-(pyridin-2-ylmethyl)acetamide is an organic compound that belongs to the class of amides It features a bromine atom attached to the alpha carbon of an acetamide group, which is further connected to a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(pyridin-2-ylmethyl)acetamide typically involves the reaction of 2-aminopyridine with an alpha-bromoketone. The reaction is carried out in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene. The reaction conditions are mild and metal-free, making it an attractive method for the synthesis of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen or carbon atoms.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Nucleophilic substitution: Products include azides or nitriles.
Oxidation: Products include oxidized amides or carboxylic acids.
Reduction: Products include reduced amides or amines.
Scientific Research Applications
2-Bromo-N-(pyridin-2-ylmethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Material Science: The compound can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(pyridin-2-ylmethyl)acetamide involves its interaction with biological targets such as enzymes or receptors. The bromine atom and the pyridin-2-ylmethyl group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact molecular pathways depend on the specific biological system being studied.
Comparison with Similar Compounds
N-(pyridin-2-ylmethyl)acetamide: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-chloro-N-(pyridin-2-ylmethyl)acetamide: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
N-(pyridin-2-ylmethyl)benzamide: Contains a benzamide group instead of an acetamide group, affecting its chemical behavior and applications.
Uniqueness: 2-Bromo-N-(pyridin-2-ylmethyl)acetamide is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions and its potential as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-5-8(12)11-6-7-3-1-2-4-10-7/h1-4H,5-6H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWOYBPJAZBLJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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